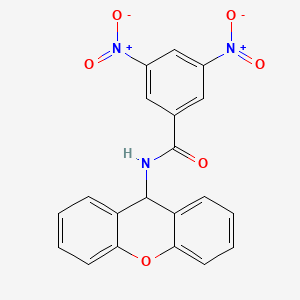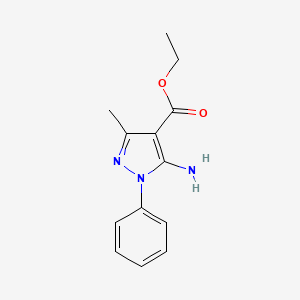![molecular formula C22H18Cl2N2O2 B11561591 2-(biphenyl-4-yloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11561591.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide is an organic compound that features a biphenyl group linked to a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Condensation with hydrazide: The biphenyl-4-yloxy intermediate is then reacted with a hydrazide derivative in the presence of a suitable catalyst to form the hydrazide linkage.
Introduction of the dichlorophenyl group: The final step involves the condensation of the hydrazide intermediate with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The biphenyl and dichlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-yloxy derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and dichlorophenyl groups may facilitate binding to specific sites, while the hydrazide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(biphenyl-4-yloxy)ethanol: This compound shares the biphenyl-4-yloxy group but lacks the hydrazide and dichlorophenyl moieties.
(2RS)-2-(biphenyl-4-yl)propanoic acid: This compound has a similar biphenyl structure but differs in the functional groups attached.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide is unique due to the combination of its biphenyl, dichlorophenyl, and hydrazide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C22H18Cl2N2O2 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-15(22(27)26-25-14-19-20(23)8-5-9-21(19)24)28-18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27)/b25-14+ |
Clave InChI |
KTJHDMCYBIIMQH-AFUMVMLFSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561511.png)

![N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11561517.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11561521.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11561522.png)
![N-{(1Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11561523.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine](/img/structure/B11561533.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11561540.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11561557.png)
![5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11561562.png)
![N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide](/img/structure/B11561563.png)

![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11561571.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11561574.png)
